molecular formula C7H6INO B6588853 5-iodo-2H,3H-furo[2,3-b]pyridine CAS No. 2383276-33-1

5-iodo-2H,3H-furo[2,3-b]pyridine

Cat. No. B6588853
CAS RN: 2383276-33-1
M. Wt: 247
InChI Key:
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Description

5-Iodo-2H,3H-furo[2,3-b]pyridine is an organic chemical compound belonging to the class of heterocyclic compounds. It is a derivative of furopyridine, a heterocyclic aromatic chemical compound. It is a colorless solid with a melting point of 158-160°C and a boiling point of 217°C. The compound has a wide range of applications in scientific research and industrial chemistry.

Scientific Research Applications

5-Iodo-2H,3H-furo[2,3-b]pyridine has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein tyrosine phosphatases, inhibitors of the enzyme dihydrofolate reductase, and inhibitors of the enzyme xanthine oxidase. In addition, this compound has been used in the synthesis of a variety of fluorescent probes for imaging biological systems.

Mechanism of Action

The mechanism of action of 5-iodo-2H,3H-furo[2,3-b]pyridine is related to its ability to act as an electrophile. The compound can react with nucleophiles, such as amines, thiols, and carboxylic acids, to form covalent bonds. It can also react with biologically active molecules, such as enzymes and receptors, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the metabolism of folate. In addition, the compound has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-iodo-2H,3H-furo[2,3-b]pyridine in laboratory experiments include its low cost, availability, and stability. The compound is also relatively non-toxic and can be easily stored. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of 5-iodo-2H,3H-furo[2,3-b]pyridine. These include the development of new synthetic methods for the preparation of the compound, the development of new applications for the compound, and the exploration of its biological activity. In addition, further research is needed to understand the compound’s mechanism of action and to identify potential therapeutic uses.

Synthesis Methods

The synthesis of 5-iodo-2H,3H-furo[2,3-b]pyridine involves the iodination of 2H,3H-furo[2,3-b]pyridine. This is accomplished by reacting 2H,3H-furo[2,3-b]pyridine with a source of iodine, such as iodine monochloride, in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution reaction and yields this compound as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-2H,3H-furo[2,3-b]pyridine involves the synthesis of the furo[2,3-b]pyridine ring system followed by iodination at the 5-position of the ring.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "iodine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of furo[2,3-b]pyridine ring system", "a. Mix 2-pyridinecarboxaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and ammonium acetate (2.0 equiv) in acetic acid and reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water.", "c. Collect the solid by filtration and wash it with water to obtain the furo[2,3-b]pyridine ring system.", "Step 2: Iodination at the 5-position of the ring", "a. Dissolve the furo[2,3-b]pyridine ring system (1.0 equiv) in ethanol.", "b. Add iodine (1.2 equiv) and sodium hydroxide (2.0 equiv) to the reaction mixture and reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water.", "d. Collect the solid by filtration and wash it with water to obtain 5-iodo-2H,3H-furo[2,3-b]pyridine." ] }

CAS RN

2383276-33-1

Molecular Formula

C7H6INO

Molecular Weight

247

Purity

95

Origin of Product

United States

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